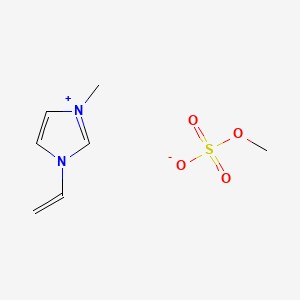
Nickel(II) 2,4-pentanedionate
Vue d'ensemble
Description
Nickel(II) 2,4-pentanedionate, also known as nickel ii acetylacetonate, is a green powder or crystalline powder or crystals . It is used as a catalyst and U.V. stabilizer . It serves as a precursor to the nickel bis(cyclooctadiene) catalyst . It is also used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . Furthermore, it is used in organic synthesis to produce organometals .
Molecular Structure Analysis
The molecular formula of Nickel(II) 2,4-pentanedionate is C10H14NiO4 . The InChI Key is BMGNSKKZFQMGDH-FDGPNNRMSA-L . The SMILES representation is [Ni++].C\C ( [O-])=C\C ©=O.C\C ( [O-])=C\C ©=O .Chemical Reactions Analysis
Nickel(II) 2,4-pentanedionate is used in the deposition of nickel(II) oxide thin film by sol-gel techniques on conductive glass substrates . It is also used in organic synthesis to produce organometals .Physical And Chemical Properties Analysis
Nickel(II) 2,4-pentanedionate is a green powder or crystalline powder or crystals . It has a melting point of approximately 230°C (decomposition) . It is soluble in water, alcohol, and toluene . The molecular weight is 256.91 g/mol .Applications De Recherche Scientifique
Catalytic Applications
Nickel(II) 2,4-pentanedionate serves as a catalyst in a wide range of chemical reactions including oligomerization, telomerization, hydrosilylation, hydrogenation, reduction, cross-coupling, oxidation, conjugate addition, addition to multiple bonds, and rearrangements. Its utility is attributed to its ability to form complexes with various organic and inorganic ligands, enhancing the reactivity and selectivity of catalytic processes (Doyon, 2001).
Material Science
In material science, nickel(II) 2,4-pentanedionate is instrumental in the synthesis of coordination compounds, which are crucial for developing magnetic, electronic, and luminescent materials. For example, nickel(II) complexes characterized by Ising-type single-ion anisotropy have been synthesized, demonstrating potential applications in magnetic materials (Gogoi et al., 2013). Additionally, nickel(II) complexes have been used to construct metal–organic frameworks (MOFs) exhibiting unique structural types and properties suitable for gas storage and separation (Cortijo et al., 2013).
Environmental Remediation
Nickel(II) 2,4-pentanedionate-based compounds have been explored for environmental remediation purposes, particularly in the sequestration of heavy metals from water. Iron nanoparticles, for example, have shown high capacity for nickel removal, demonstrating over 100% higher efficiency than the best available inorganic sorbents. This efficiency is partly due to the core-shell structure of iron nanoparticles, which act both as sorbents and reductants (Li & Zhang, 2006).
Analytical Chemistry
In analytical chemistry, nickel(II) 2,4-pentanedionate has been employed as a reagent for the spectrophotometric determination of nickel. New analytical methods using derivatives of 2,4-pentanedione allow for the sensitive and accurate quantification of nickel in various samples, including environmental and biological matrices (Garole & Sawant, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
(Z)-4-hydroxypent-3-en-2-one;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Ni/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/b2*4-3-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWZFQPXYGHRKT-FDGPNNRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Emerald-green solid, soluble in water; [Merck Index] | |
| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) acetylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2584 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nickel(II) 2,4-pentanedionate | |
CAS RN |
3264-82-2 | |
| Record name | Nickel, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(pentane-2,4-dionato-O,O')nickel | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Benzenamine, 4-[(2,6-dichlorophenyl)(4-imino-3,5-dimethyl-2,5-cyclohexadien-1-ylidene)methyl]-2,6-dimethyl-, phosphate (1:1)](/img/structure/B1580504.png)

